6-Ethyl-3-methylbenzofuran: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
6-Ethyl-3-methylbenzofuran: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
Executive Summary
In the realm of medicinal chemistry, the benzofuran ring system is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors[1][2]. While simple benzofurans are well-documented, the strategic alkylation of this heterocycle yields highly specific derivatives with tuned pharmacokinetic properties. 6-Ethyl-3-methylbenzofuran (CAS: 71507-43-2) represents a highly specialized derivative where the dual alkyl substitution fundamentally alters both its chemical reactivity and biological utility.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular building block. The 3-methyl group acts as a metabolic shield, blocking oxidative degradation at the vulnerable C3 position of the furan ring. Simultaneously, the 6-ethyl substitution serves as a lipophilic anchor, drastically improving the molecule's partition coefficient (LogP) and facilitating deep insertion into the hydrophobic pockets of target proteins[1]. This whitepaper provides an in-depth technical guide to the physicochemical profiling, mechanistic synthesis, and structural applications of 6-ethyl-3-methylbenzofuran.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physical and chemical properties of 6-ethyl-3-methylbenzofuran is critical for predicting its behavior in organic solvents and biological assays. The molecule consists of a furan ring fused to a benzene ring, with a methyl group at the C3 position (furan ring) and an ethyl group at the C6 position (benzene ring).
Quantitative Data Summary
Table 1: Key physicochemical properties of 6-Ethyl-3-methylbenzofuran.
| Property | Value | Causality / Significance |
| Chemical Name | 6-Ethyl-3-methylbenzofuran | Standard IUPAC nomenclature. |
| CAS Number | 71507-43-2[3] | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C11H12O[4] | Indicates a highly unsaturated, carbon-rich framework. |
| Molecular Weight | 160.21 g/mol [3] | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| Density | 1.030 ± 0.06 g/cm³ (Predicted)[4] | Slightly denser than water; informs phase separation during extraction. |
| Boiling Point | 238.7 ± 9.0 °C (Predicted)[4] | High boiling point necessitates vacuum distillation for thermal purification. |
| SMILES | CCc1ccc2c(c1)c(C)co2 | Computational string for in silico docking and SAR modeling. |
Mechanistic Synthesis Pathways: The Rap-Stoermer Approach
The de novo synthesis of 3-alkylbenzofurans is most robustly achieved via the Rap-Stoermer condensation [5]. This two-step process involves the O-alkylation of a substituted phenol with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization[6].
For 6-ethyl-3-methylbenzofuran, the starting materials are 3-ethylphenol and chloroacetone .
The Causality of the Reaction Design:
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O-Alkylation: Anhydrous potassium carbonate ( K2CO3 ) is utilized to deprotonate the 3-ethylphenol. The anhydrous environment is critical; the presence of water would lead to the hydrolysis of chloroacetone into hydroxyacetone, destroying the electrophile.
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Regioselective Cyclization: The intermediate, 1-(3-ethylphenoxy)propan-2-one, undergoes cyclization via electrophilic aromatic substitution upon treatment with a strong acid (e.g., Polyphosphoric acid, PPA). Because the ethyl group is at the meta position of the original phenol, cyclization can theoretically occur at two ortho positions. However, steric parameters dictate the outcome: cyclization predominantly occurs at the para position relative to the ethyl group (the less hindered site), yielding the 6-ethyl isomer as the major product, with the 4-ethyl isomer as a minor, separable byproduct.
Figure 1: Mechanistic workflow for the regioselective synthesis of 6-EMBF.
Experimental Protocol: De Novo Synthesis of 6-Ethyl-3-methylbenzofuran
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes built-in quality control checks to guarantee the purity and structural identity of the final compound.
Step 1: O-Alkylation (Intermediate Formation)
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Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethylphenol (1.0 eq) and anhydrous K2CO3 (2.0 eq) in 100 mL of anhydrous acetone.
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Activation: Stir the suspension at ambient temperature for 30 minutes to ensure complete phenoxide formation. The solution will take on a slight phenotypic hue.
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Addition: Dropwise, add chloroacetone (1.2 eq) over 15 minutes to control the exothermic SN2 substitution[5].
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Reflux & Validation: Heat the mixture to reflux for 12 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate system. The disappearance of the phenol spot (UV active, stains with KMnO4 ) confirms reaction completion.
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Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and extract with dichloromethane (DCM). Wash with 5% NaOH to remove unreacted phenol, dry over anhydrous Na2SO4 , and evaporate to yield the crude 1-(3-ethylphenoxy)propan-2-one.
Step 2: Intramolecular Cyclization
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Reaction: Dissolve the crude intermediate in toluene and add Polyphosphoric acid (PPA) (catalytic amount). Heat to 100 °C for 4-6 hours.
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Mechanism: The acid protonates the ketone, driving an electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form the aromatic furan ring.
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Quenching: Cool the mixture and quench carefully with ice water. Extract with ethyl acetate.
Step 3: Purification and Structural Validation
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Chromatography: Load the crude organic extract onto a silica gel column. Elute with a gradient of 100% Hexane to 98:2 Hexane:Ethyl Acetate. The 6-ethyl isomer will elute slightly faster than the more sterically compressed 4-ethyl isomer.
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NMR Validation: Analyze the purified fraction via 1H NMR.
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Diagnostic Peaks: Look for a distinct singlet at ~2.2 ppm (C3-CH3), a quartet at ~2.7 ppm and a triplet at ~1.2 ppm (C6-ethyl group), and the absence of the ketone signal. The aromatic region will show a characteristic 1,2,4-substitution pattern, confirming the 6-ethyl regiochemistry over the 4-ethyl isomer.
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Applications in Drug Discovery & Materials Science
Alkylbenzofurans are not merely structural curiosities; they are highly active pharmacophores. The hybridization of the benzofuran core with other moieties (such as imidazoles or triazoles) has led to the discovery of potent anticancer and antimicrobial agents[1][7].
Structure-Activity Relationship (SAR) Dynamics
The specific substitution pattern of 6-ethyl-3-methylbenzofuran provides two distinct pharmacological advantages:
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Metabolic Stability: Cytochrome P450 enzymes frequently oxidize unsubstituted benzofurans at the C2 or C3 positions, leading to rapid clearance or toxic reactive metabolites. The 3-methyl group sterically and electronically blocks this pathway, increasing the drug's half-life[1].
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Lipophilic Targeting: The 6-ethyl group increases the overall LogP of the molecule. In oncology targets, such as the colchicine binding site of tubulin, this ethyl group acts as a hydrophobic anchor, displacing water molecules in the binding pocket and increasing binding entropy[2].
Figure 2: Structure-Activity Relationship (SAR) logic for 6-Ethyl-3-methylbenzofuran.
By utilizing 6-ethyl-3-methylbenzofuran as a foundational building block, medicinal chemists can bypass early-stage pharmacokinetic liabilities, directing their focus toward optimizing the molecule's target-specific functional groups.
References
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ChemBK. "Benzofuran, 6-ethyl-3-methyl-". chembk.com. Available at:[Link]
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MDPI. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity". mdpi.com. Available at:[Link]
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PMC. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity". nih.gov. Available at:[Link]
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ResearchGate. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity". researchgate.net. Available at:[Link]
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Semantic Scholar. "Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques". semanticscholar.org. Available at:[Link]
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